molecular formula C22H15NO5 B3613307 2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

Cat. No.: B3613307
M. Wt: 373.4 g/mol
InChI Key: POKYLFYTIKNGFH-UHFFFAOYSA-N
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Description

2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dimethyl-5-nitrophenyl group and an indene-1,3-dione moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-[[5-(2,4-dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-12-9-13(2)19(23(26)27)11-17(12)20-8-7-14(28-20)10-18-21(24)15-5-3-4-6-16(15)22(18)25/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKYLFYTIKNGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethyl-5-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation with indene-1,3-dione in the presence of a suitable base, such as piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, its furan and indene moieties may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione stands out due to its unique combination of a furan ring, nitro-substituted phenyl group, and indene-1,3-dione moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

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